molecular formula C20H22N4O2 B6636620 [2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone

[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone

Cat. No. B6636620
M. Wt: 350.4 g/mol
InChI Key: GPBYBTYDPIJATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone, also known as UNC0642, is a small molecule inhibitor that targets the histone methyltransferase G9a. G9a is responsible for the methylation of histone H3 lysine 9 (H3K9), which plays a key role in gene expression and chromatin structure. UNC0642 has been shown to have potential therapeutic applications in cancer and other diseases.

Mechanism of Action

[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone works by inhibiting the activity of G9a, which is responsible for the methylation of H3K9. By inhibiting G9a, [2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone can alter gene expression and chromatin structure, which can have downstream effects on cellular processes. The exact mechanism of action of [2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone is still being studied, but it is believed to involve the disruption of protein-protein interactions within the G9a complex.
Biochemical and Physiological Effects:
[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone has been shown to have a variety of biochemical and physiological effects. It can alter gene expression and chromatin structure, which can affect cellular processes such as proliferation, differentiation, and apoptosis. [2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone has also been shown to have anti-inflammatory effects, which could be useful in the treatment of diseases such as arthritis.

Advantages and Limitations for Lab Experiments

[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. It has been shown to have potent and selective activity against G9a, which makes it a useful tool for studying the role of G9a in cellular processes. However, [2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone does have some limitations. It is not a completely selective inhibitor, as it can also inhibit other histone methyltransferases. It also has limited solubility in aqueous solutions, which can make it difficult to use in some assays.

Future Directions

There are several potential future directions for research on [2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone. One area of interest is the development of more selective inhibitors of G9a. Another area of interest is the study of [2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone in combination with other drugs, to determine if it could enhance their effectiveness. There is also potential for the use of [2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone in the treatment of other diseases beyond cancer and inflammation. Overall, [2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone is a promising compound with potential applications in a variety of fields.

Synthesis Methods

[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in a published scientific article.

Scientific Research Applications

[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it could be used as a cancer treatment. [2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone has also been studied in the context of other diseases, such as Huntington's disease and heart failure.

properties

IUPAC Name

[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-20(24-9-11-26-12-10-24)15-5-7-21-19(13-15)22-8-6-16-14-23-18-4-2-1-3-17(16)18/h1-5,7,13-14,23H,6,8-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBYBTYDPIJATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC=C2)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone

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